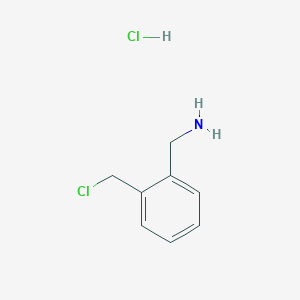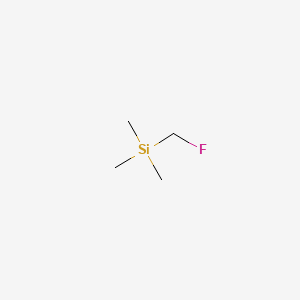
2-Chloro-5-(oxiran-2-yl)pyridine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-(oxiran-2-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with an epoxidizing agent . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring Opening: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Epoxide Ring Opening: Acidic or basic conditions can be employed, with reagents like hydrochloric acid, sodium hydroxide, or lithium aluminum hydride.
Major Products Formed
Applications De Recherche Scientifique
2-Chloro-5-(oxiran-2-yl)pyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(oxiran-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors . The oxirane ring can undergo nucleophilic attack, leading to covalent modification of the target molecule . This modification can result in the inhibition or activation of the target’s function, depending on the nature of the interaction . The chloro group can also participate in binding interactions, enhancing the compound’s affinity for specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(oxiran-2-yl)pyridine
- 2-Chloro-4-(oxiran-2-yl)pyridine
- 2-Chloro-6-(oxiran-2-yl)pyridine
Uniqueness
2-Chloro-5-(oxiran-2-yl)pyridine is unique due to the specific positioning of the chloro and oxirane groups on the pyridine ring . This arrangement influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds . The presence of both a chloro group and an oxirane ring provides a versatile platform for chemical modifications and applications in various fields .
Propriétés
IUPAC Name |
2-chloro-5-(oxiran-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNUVWNPOYKIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)
![3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3257367.png)
![(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3257370.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)









